(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

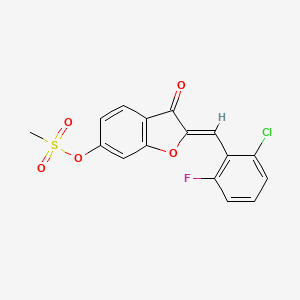

The compound "(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one scaffold with a benzylidene substituent at the C2 position. Its structure features a 2-chloro-6-fluorophenyl group conjugated to the benzofuran core via a methylidene bridge, with a methanesulfonate ester at the C6 position.

Properties

IUPAC Name |

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFO5S/c1-24(20,21)23-9-5-6-10-14(7-9)22-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKQLSTTLSWAP-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a benzofuran backbone , which is known for its diverse biological properties. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and potential reactivity, making it a candidate for various pharmacological applications.

Molecular Formula and Weight

- Molecular Formula : C18H15ClF1O4S

- Molecular Weight : 362.74 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the benzofuran structure.

- Introduction of the chloro and fluorine substituents.

- Attachment of the methanesulfonate group.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that benzofuran derivatives possess significant antimicrobial activity. The presence of halogen atoms (chlorine and fluorine) in the structure is believed to enhance this activity by improving the compound's interaction with microbial targets.

Anticancer Activity

Similar compounds have demonstrated anticancer properties against various cancer cell lines. The mechanism is hypothesized to involve interference with cell cycle progression or induction of apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Benzofuran derivative with halogen substituents | Antimicrobial |

| Compound B | Fluorinated benzaldehyde derivative | Anticancer |

| Compound C | Ethyl ester of a similar benzofuran | Anti-inflammatory |

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of benzofuran exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar properties.

- Cancer Cell Line Studies : Research involving human cancer cell lines has indicated that compounds with similar structures can inhibit proliferation and induce apoptosis, highlighting the potential therapeutic role of this compound in oncology.

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares its core benzofuran-3(2H)-one scaffold with other aurone derivatives but differs in substituent patterns. Key analogs include:

Key Observations :

- The 2-chloro-6-fluorophenyl group in the target compound may enhance tubulin-binding affinity compared to analogs with less electronegative substituents (e.g., 3-fluorophenyl in ), as halogenation at ortho/para positions is linked to improved colchicine-site interactions .

- The methanesulfonate group at C6 likely improves solubility and bioavailability relative to the methoxyacetate ester in , which may hydrolyze in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.